molecular formula C17H25NO3S B2686565 2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide CAS No. 1797557-62-0

2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide

Cat. No.: B2686565
CAS No.: 1797557-62-0
M. Wt: 323.45
InChI Key: HBXAZPNYRZNRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide is an organic compound with a complex structure that includes a cyclopentylthio group, a methoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide typically involves multiple steps:

    Formation of the Cyclopentylthio Group: This step involves the reaction of cyclopentylthiol with an appropriate electrophile to introduce the cyclopentylthio group.

    Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction where a methoxyphenyl group is introduced to the intermediate compound.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their effects on various biological pathways, including enzyme inhibition and receptor modulation.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could bind to the active site of an enzyme, inhibiting its activity.

    Receptor Modulation: It might interact with cell surface receptors, altering signal transduction pathways.

    Pathway Involvement: The compound could affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentylthio)-N-(2-methoxyethyl)acetamide: Similar structure but lacks the methoxyphenyl group.

    N-(2-Methoxy-2-(3-methoxyphenyl)ethyl)acetamide: Similar structure but lacks the cyclopentylthio group.

Uniqueness

2-(Cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide is unique due to the combination of its cyclopentylthio group and methoxyphenyl group, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other compounds, making it a subject of interest for further research and development.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-20-14-7-5-6-13(10-14)16(21-2)11-18-17(19)12-22-15-8-3-4-9-15/h5-7,10,15-16H,3-4,8-9,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXAZPNYRZNRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CSC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.